molecular formula C19H18N2O2 B11054280 1-Ethanone, 1-[4-acetyl-2,5-dimethyl-1-(8-quinolinyl)-1H-pyrrol-3-yl]-

1-Ethanone, 1-[4-acetyl-2,5-dimethyl-1-(8-quinolinyl)-1H-pyrrol-3-yl]-

Cat. No.: B11054280
M. Wt: 306.4 g/mol
InChI Key: YHCBWNXBJITCDQ-UHFFFAOYSA-N
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Description

1-[4-ACETYL-2,5-DIMETHYL-1-(QUINOLIN-8-YL)-1H-PYRROL-3-YL]ETHAN-1-ONE is a complex organic compound that features a quinoline moiety attached to a pyrrole ring, which is further substituted with acetyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-ACETYL-2,5-DIMETHYL-1-(QUINOLIN-8-YL)-1H-PYRROL-3-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is the condensation of a quinoline derivative with a pyrrole derivative under acidic or basic conditions, followed by acetylation and methylation reactions. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts like indium(III) chloride .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[4-ACETYL-2,5-DIMETHYL-1-(QUINOLIN-8-YL)-1H-PYRROL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and pyrrole rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoline and pyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-[4-ACETYL-2,5-DIMETHYL-1-(QUINOLIN-8-YL)-1H-PYRROL-3-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-ACETYL-2,5-DIMETHYL-1-(QUINOLIN-8-YL)-1H-PYRROL-3-YL]ETHAN-1-ONE involves its interaction with molecular targets such as DNA and enzymes. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes like topoisomerases, which are essential for DNA replication and transcription .

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and camptothecin share the quinoline moiety and have similar biological activities.

    Pyrrole Derivatives: Compounds such as porphyrins and pyrrolidines have structural similarities and are used in various applications.

Uniqueness: 1-[4-ACETYL-2,5-DIMETHYL-1-(QUINOLIN-8-YL)-1H-PYRROL-3-YL]ETHAN-1-ONE is unique due to its combined quinoline and pyrrole structure, which provides a versatile platform for chemical modifications and enhances its potential for diverse applications in medicinal and materials chemistry.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

1-(4-acetyl-2,5-dimethyl-1-quinolin-8-ylpyrrol-3-yl)ethanone

InChI

InChI=1S/C19H18N2O2/c1-11-17(13(3)22)18(14(4)23)12(2)21(11)16-9-5-7-15-8-6-10-20-19(15)16/h5-10H,1-4H3

InChI Key

YHCBWNXBJITCDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1C2=CC=CC3=C2N=CC=C3)C)C(=O)C)C(=O)C

solubility

>46 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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